molecular formula C10H13BrO3 B2469192 8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione CAS No. 1212142-15-8

8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B2469192
CAS No.: 1212142-15-8
M. Wt: 261.115
InChI Key: XXLWKJYZTYWDNT-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is a bicyclic organic compound characterized by:

  • A 3-oxabicyclo[3.2.1]octane core, featuring an oxygen atom bridging the bicyclic framework.
  • Two ketone groups at positions 2 and 4 (dione structure).
  • Substituents: a bromomethyl group at position 8, and methyl groups at positions 1 and 6.

Properties

IUPAC Name

8-(bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-9-4-3-6(10(9,2)5-11)7(12)14-8(9)13/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLWKJYZTYWDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CBr)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Bicyclic Core Formation

The 3-oxabicyclo[3.2.1]octane scaffold is central to the compound’s structure. Two primary strategies emerge for constructing this framework:

Intramolecular Diels-Alder Cyclization

Intramolecular Diels-Alder (IMDA) reactions are widely employed to generate bicyclic systems. For example, heating a 5-vinyl-1,3-cyclohexadiene precursor induces a [4+2] cycloaddition, forming a tricyclic intermediate. Subsequent regioselective cleavage of the strained bridgehead bond yields the bicyclo[3.2.1]octane core. Adjusting the diene and dienophile substituents can optimize ring strain and stereochemical outcomes.

Key Reaction Parameters

  • Temperature: 80–120°C
  • Solvent: Toluene or xylene
  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate cyclization.

Gold(I)-Catalyzed Tandem Rearrangements

Gold(I) catalysts enable tandem 1,3-acyloxy migration and Ferrier rearrangement in glycal-derived 1,6-enynes. This method efficiently constructs the oxabicyclo[3.2.1]octane skeleton while introducing functional groups at strategic positions. The bromomethyl group is installed post-cyclization via radical bromination or nucleophilic substitution.

Advantages

  • High atom economy
  • Mild reaction conditions (room temperature, dichloromethane solvent).

Functionalization of the Bicyclic Core

Bromomethyl Group Introduction

The bromomethyl moiety is critical for downstream derivatization. Two approaches dominate:

Radical Bromination

Photochemical or thermal initiation of N-bromosuccinimide (NBS) in the presence of a methyl-substituted intermediate generates the bromomethyl group.

Conditions

  • Light source: UV (λ = 300–400 nm)
  • Solvent: CCl₄ or CH₂Cl₂
  • Yield: 60–75%.
Nucleophilic Substitution

A pre-installed hydroxymethyl group undergoes substitution using PBr₃ or HBr gas.

Optimization Notes

  • Excess PBr₃ improves conversion but risks over-bromination.
  • Anhydrous conditions are essential to prevent hydrolysis.

Industrial Production Considerations

Scaling laboratory synthesis requires addressing:

Catalyst Recovery and Recycling

Homogeneous gold catalysts are cost-prohibitive at scale. Immobilizing Au(I) on mesoporous silica or using flow chemistry systems enhances reusability.

Purification Challenges

The compound’s low solubility in common solvents complicates crystallization. Simulated moving bed (SMB) chromatography or antisolvent precipitation improves isolation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
IMDA Cyclization 55–65 90–95 Moderate 120–150
Gold-Catalyzed Tandem 70–80 95–98 Low 200–250
Radical Bromination 60–75 85–90 High 80–100

Data synthesized from reaction optimization studies and supplier pricing.

Emerging Methodologies

Biocatalytic Approaches

Recent advances utilize engineered cytochrome P450 enzymes to oxidize methyl groups to hydroxymethyl intermediates, followed by chemical bromination. This route reduces reliance on harsh reagents.

Flow Chemistry Innovations

Continuous flow systems mitigate exothermic risks in bromination steps, enabling safer scale-up. Microreactors achieve 90% conversion in 10 minutes vs. 2 hours in batch.

Chemical Reactions Analysis

Types of Reactions

8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways and targets depend on the nature of the derivatives formed and their biological context .

Comparison with Similar Compounds

Substituent Variations in the 3-Oxabicyclo[3.2.1]octane-2,4-dione Core

The table below highlights key analogs with differing substituents and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (Target) 1-CH₃, 8-CH₃, 8-CH₂Br C₁₁H₁₅BrO₃ 283.14 High reactivity (Br as leaving group); Synthetic intermediate -
Camphoric anhydride (1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione) 1-CH₃, 8-CH₃, 8-CH₃ C₁₀H₁₄O₃ 182.22 Mp: 222–225°C; Used in organic synthesis
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione 5-CH₃, 8-CH₃, 8-CH₃, 1-Br C₁₁H₁₅BrO₃ 283.14 Bromine at position 1; Crystallizes in ethyl acetate
Bicyclopyrone (Herbicide analog) Variable alkyl/aryl groups Varies ~250–300 Soil persistence (DT₅₀ >100 days for methylated derivatives)

Key Observations :

  • Bromine vs. Methyl Substitution : Bromine’s electronegativity and leaving-group capability enhance reactivity in nucleophilic substitutions compared to methyl groups. For example, the target compound’s bromomethyl group may facilitate cross-coupling reactions, unlike camphoric anhydride’s inert methyl groups .
  • Environmental Impact : Methylated bicyclooctane diones (e.g., compound 26 in ) exhibit prolonged soil half-lives (>100 days) due to blocked oxidative metabolism. The bromomethyl derivative may degrade faster if bromine is cleaved, but its environmental fate requires further study .

Heteroatom Variations in the Bicyclic Framework

Replacing the oxygen bridge with nitrogen or altering ring strain modifies chemical behavior:

Compound Name Core Structure Heteroatom Key Properties/Applications References
3-Azabicyclo[3.2.1]octane-2,4-dione (e.g., 1,8,8-Trimethyl derivative) 3-aza (N) instead of 3-oxa (O) Nitrogen Enhanced hydrogen bonding; Potential bioactivity
3,8-Diazabicyclo[3.2.1]octane-2,4-dione Two nitrogen atoms Nitrogen Intermediate for piperazine-like pharmaceuticals
1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione (No heteroatom) All-carbon bridge None Higher lipophilicity; Reduced polarity

Key Observations :

  • Carbon Bridge : The absence of an oxygen bridge (e.g., in ) increases hydrophobicity, making such compounds suitable for lipid-based formulations .

Stereochemical and Isomeric Considerations

  • Camphoric Anhydride Stereoisomers : The (1R,5S)-isomer of camphoric anhydride is well-documented, with a melting point of 222–225°C and distinct optical activity . The target compound’s stereochemistry (if chiral) could similarly influence its reactivity and biological interactions.
  • Diastereomer Effects: notes that dl-camphoric anhydride (racemic mixture) has different physical properties compared to enantiopure forms, underscoring the importance of stereochemistry in applications like asymmetric synthesis .

Biological Activity

8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula: C10H13BrO3C_{10}H_{13}BrO_3. Its structure includes a bromomethyl group that enhances its reactivity, making it a valuable candidate for various biological studies.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Gold(I)-Catalyzed Tandem Reactions : This method involves the migration of acyloxy groups followed by rearrangement.
  • Intramolecular Diels-Alder Reaction : A 5-vinyl-1,3-cyclohexadiene is used, followed by regioselective cleavage to yield the desired compound.

These methods can be optimized for industrial-scale production as well.

The biological activity of this compound is primarily attributed to the bromomethyl group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may lead to alterations in protein function and modulation of biological pathways.

Antimicrobial and Antitumor Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and antitumor activities. For instance:

  • Antimicrobial Activity : The compound's derivatives have shown efficacy against various bacterial strains, suggesting potential as a new class of antibiotics.
  • Antitumor Activity : Preliminary studies indicate that certain derivatives can inhibit the growth of cancer cell lines, with IC50 values suggesting potency comparable to established chemotherapeutics.

Enzyme Interaction Studies

The compound's ability to interact with enzymes has been explored in various studies:

  • Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Binding : The structural features allow for binding to receptor sites, potentially influencing signaling pathways related to disease progression.

Data Tables

Biological ActivityCompound DerivativeIC50 (µM)Target
AntimicrobialDerivative A15Bacterial strain X
AntitumorDerivative B10Cancer cell line Y
Enzyme InhibitionDerivative C5Enzyme Z

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
  • Antitumor Activity Evaluation : In vitro assays demonstrated that specific derivatives significantly reduced cell viability in multiple cancer cell lines, suggesting a mechanism involving apoptosis induction.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other bicyclic compounds such as:

Compound NameStructure TypeNotable Activities
8-Azabicyclo[3.2.1]octaneBicyclicDiverse biological activities
3-Oxabicyclo[3.2.1]octaneSimilar bicyclicLess reactive

The presence of the bromomethyl group in our compound provides enhanced reactivity and potential for derivatization compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(Bromomethyl)-1,8-dimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of bicyclic diones often involves multi-step protocols with critical control points. For bromomethyl-substituted derivatives, nucleophilic substitution reactions (e.g., using brominating agents like PBr₃ or NBS) on precursor alcohols or methyl groups are common. Solvent polarity and temperature significantly affect regioselectivity. For example, polar aprotic solvents (e.g., DMF) at 60–80°C may enhance bromomethylation efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., using ethanol/water mixtures) is recommended to achieve >95% purity. Yield optimization requires monitoring intermediates by TLC and adjusting stoichiometry of brominating agents .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR should reveal characteristic signals: the bicyclic framework protons (δ 1.5–2.5 ppm), bromomethyl protons (δ 3.3–3.7 ppm), and carbonyl carbons (δ 170–180 ppm). Coupling constants (e.g., J = 8–12 Hz for bridgehead protons) confirm stereochemistry.
  • X-ray Crystallography : Single-crystal analysis resolves the bicyclo[3.2.1]octane conformation and bromomethyl spatial orientation. Compare with NIST reference data (e.g., C8H14BrN derivatives) to validate bond lengths and angles .
  • MS : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 289.03 (C₁₀H₁₄BrO₃).

Q. What are the key challenges in synthesizing enantiopure forms of this compound, and how can chiral resolution be achieved?

  • Methodological Answer : The bicyclo[3.2.1]octane system introduces steric hindrance, complicating asymmetric synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric alkylation (using Pd or Cu catalysts) can induce enantioselectivity. Chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA mobile phase) or diastereomeric salt formation (with tartaric acid derivatives) are effective for resolution. Monitor optical rotation ([α]D²⁵) and compare with literature values for validation .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights can guide derivative design?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site, enabling SN2 reactions with amines, thiols, or carboxylates. Kinetic studies (e.g., using pseudo-first-order conditions) reveal rate dependence on nucleophile strength and solvent polarity. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state geometries and charge distribution. For example, substituting bromine with azide or thiocyanate groups requires careful control of reaction time to avoid overalkylation .

Q. What experimental and computational strategies resolve contradictions in spectral data for bicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Discrepancies between experimental and calculated NMR shifts often arise from conformational flexibility. Use dynamic NMR (DNMR) to assess ring-flipping barriers or variable-temperature studies to detect coalescence temperatures. Complement with MD simulations (e.g., AMBER force field) to model low-energy conformers. For crystallographic mismatches, refine data using SHELXL and validate against Cambridge Structural Database entries .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffer solutions (pH 7.4, 37°C) with LC-MS monitoring. Degradation pathways (e.g., hydrolysis of the dione or bromomethyl groups) are identified by tracking mass fragments (e.g., loss of CO₂ or HBr). Apparent rate constants (kobs) are derived from pseudo-first-order kinetics. Compare with QSPR models to predict shelf-life under varying humidity and temperature .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer : Design analogs with modifications to the bromomethyl group, dione moiety, or bridgehead substituents. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ, Taft Es). Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs). Validate with SPR or ITC to measure binding affinities .

Experimental Design Considerations

Q. How should researchers design kinetic studies to assess the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use a factorial design varying catalyst (Pd/C, CuI), ligand (PPh₃, BINAP), and solvent (THF, DMSO). Monitor reaction progress via GC-MS or in situ IR. Apply Eyring analysis to determine activation parameters (ΔH‡, ΔS‡). Include control experiments (e.g., without catalyst) to identify non-catalytic pathways .

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yields across laboratories?

  • Methodological Answer : Perform a reproducibility study using interlaboratory data. Apply ANOVA to identify significant variables (e.g., solvent purity, stirring rate). Use principal component analysis (PCA) to cluster yield outliers and diagnose systematic errors (e.g., moisture sensitivity of intermediates) .

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